Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride
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Overview
Description
Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-(3-aminopyridin-2-yl)acetate
- Ethyl 2-(3-aminopyridin-5-yl)acetate
- Ethyl 2-(3-aminopyridin-6-yl)acetate
Comparison: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .
Properties
CAS No. |
65645-53-6 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H |
InChI Key |
AZHMGEXVEMNTQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)N.Cl |
Origin of Product |
United States |
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